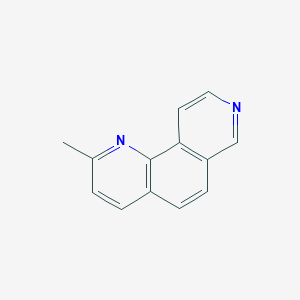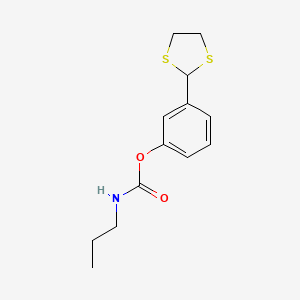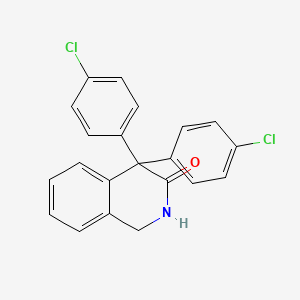silane CAS No. 61283-84-9](/img/structure/B14576050.png)
[2,6-Di(butan-2-yl)phenoxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di(butan-2-yl)phenoxysilane is an organosilicon compound with the molecular formula C17H30OSi. It is characterized by the presence of a phenoxy group substituted with two butan-2-yl groups at the 2 and 6 positions, and a trimethylsilyl group attached to the oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(butan-2-yl)phenoxysilane typically involves the reaction of 2,6-di(butan-2-yl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2,6-Di(butan-2-yl)phenol+Trimethylchlorosilane→2,6-Di(butan-2-yl)phenoxysilane+HCl
Industrial Production Methods
Industrial production methods for 2,6-Di(butan-2-yl)phenoxysilane are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(butan-2-yl)phenoxysilane undergoes various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Di(butan-2-yl)phenoxysilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a protecting group for phenols.
Biology: Investigated for its potential use in the development of bioactive molecules and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Mechanism of Action
The mechanism of action of 2,6-Di(butan-2-yl)phenoxysilane involves its interaction with various molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di(butan-2-yl)phenoxysilane
- 2,6-Di(butan-2-yl)phenoxysilane
- 2,6-Di(butan-2-yl)phenoxysilane
Uniqueness
2,6-Di(butan-2-yl)phenoxysilane is unique due to the specific combination of the phenoxy group with butan-2-yl substituents and the trimethylsilyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The trimethylsilyl group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications .
Properties
CAS No. |
61283-84-9 |
|---|---|
Molecular Formula |
C17H30OSi |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
[2,6-di(butan-2-yl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C17H30OSi/c1-8-13(3)15-11-10-12-16(14(4)9-2)17(15)18-19(5,6)7/h10-14H,8-9H2,1-7H3 |
InChI Key |
NYPUZXXENROZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{[4-(Methoxymethyl)phenyl]methylene}dipiperidine](/img/structure/B14575972.png)



![2-(Pyridin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14575997.png)






![4-([1,1'-Biphenyl]-4-yl)butane-1,2-diol](/img/structure/B14576044.png)


